L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl-
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Overview
Description
L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl-: is a complex peptide composed of five amino acids: L-tyrosine, L-lysine, L-leucine, L-methionine, and L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include the tert-butyloxycarbonyl (Boc) group for the amino group and the methyl ester for the carboxyl group.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: After each coupling step, the protecting groups are removed using appropriate reagents. For example, Boc groups can be removed using trifluoroacetic acid (TFA), and methyl esters can be hydrolyzed using sodium hydroxide (NaOH).
Purification: The final peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
Industrial production of this peptide may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and automated assembly of the peptide chain. SPPS involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The peptide is then cleaved from the resin and purified.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The hydroxyl group of tyrosine can undergo substitution reactions, such as phosphorylation, to form phosphotyrosine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Kinases can catalyze the phosphorylation of tyrosine residues.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Phosphotyrosine.
Scientific Research Applications
L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl-: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including its role in neurotransmitter synthesis and immune response modulation.
Industry: Utilized in the development of peptide-based drugs and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. For example, the tyrosine residue can be phosphorylated by kinases, leading to the activation of signal transduction pathways. The lysine residue can participate in hydrogen bonding and electrostatic interactions, contributing to the peptide’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide formed by the condensation of L-alanine and L-tyrosine.
L-Leucyl-L-tyrosine: A dipeptide composed of L-leucine and L-tyrosine.
L-Tyrosyl-L-serine: A dipeptide consisting of L-tyrosine and L-serine.
Uniqueness
- The combination of five different amino acids in L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl- provides a unique structure that can interact with multiple molecular targets and pathways.
- The presence of methionine allows for redox reactions, adding another layer of functionality.
- The peptide’s ability to undergo phosphorylation and other post-translational modifications makes it a versatile tool in biochemical research.
This detailed article provides a comprehensive overview of L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
539820-91-2 |
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Molecular Formula |
C29H48N6O8S |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C29H48N6O8S/c1-17(2)14-22(33-25(38)20(31)6-4-5-12-30)27(40)32-21(11-13-44-3)26(39)35-24(16-36)28(41)34-23(29(42)43)15-18-7-9-19(37)10-8-18/h7-10,17,20-24,36-37H,4-6,11-16,30-31H2,1-3H3,(H,32,40)(H,33,38)(H,34,41)(H,35,39)(H,42,43)/t20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
NQEGTUMFFTXYSM-LSBAASHUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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